molecular formula C11H11NO3S B13072137 Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate

Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate

Cat. No.: B13072137
M. Wt: 237.28 g/mol
InChI Key: NYNWTZODBSRCHP-UHFFFAOYSA-N
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Description

Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate is a heterocyclic compound that belongs to the class of benzothiazines This compound is known for its unique structural features, which include a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a thiazine ring and a carboxylate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-12-9(11(14)15-2)10(13)7-5-3-4-6-8(7)16-12/h3-6,9H,1-2H3

InChI Key

NYNWTZODBSRCHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C2S1)C(=O)OC

Origin of Product

United States

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